molecular formula C25H29NO10 B130833 [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate CAS No. 1084896-42-3

[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate

Cat. No.: B130833
CAS No.: 1084896-42-3
M. Wt: 503.5 g/mol
InChI Key: UWCRVYUXUGBXOU-ZBCFHKMVSA-N
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Description

This compound is a stereochemically complex molecule with the molecular formula C₂₅H₂₉NO₁₀ and an average molecular mass of 503.504 g/mol . Its structure features a pyrano[3,4-b][1,4]dioxin core substituted with methoxy, methyl, phenylmethoxy, and 4-nitrobenzoate groups. While direct pharmacological data are unavailable in the provided evidence, its structural complexity suggests utility as an intermediate in organic synthesis or drug discovery.

Properties

IUPAC Name

[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO10/c1-24(30-3)25(2,31-4)36-21-20(35-24)19(15-33-23(21)32-14-16-8-6-5-7-9-16)34-22(27)17-10-12-18(13-11-17)26(28)29/h5-13,19-21,23H,14-15H2,1-4H3/t19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCRVYUXUGBXOU-ZBCFHKMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648936
Record name (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084896-42-3
Record name (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate (CAS No. 1084896-42-3) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

PropertyValue
Molecular FormulaC25H29NO10
Molecular Weight503.5 g/mol
CAS Number1084896-42-3
PurityMinimum 95%

Synthesis

The synthesis of [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate typically involves multi-step organic reactions including the formation of pyranodioxin structures and subsequent esterification with 4-nitrobenzoic acid. The following general steps are involved:

  • Formation of the Pyranodioxin Core : The initial step involves constructing the tetrahydropyrano[3,4-b][1,4]dioxin framework through cyclization reactions.
  • Substitution Reactions : Introduction of methoxy and phenyl groups at appropriate positions on the pyranodioxin core.
  • Esterification : Reacting the hydroxyl group with 4-nitrobenzoic acid to form the final ester product.

Anticancer Properties

Recent studies have indicated that compounds similar to [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results suggest that [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl...]-4-nitrobenzoate may serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to similar dioxin derivatives:

  • Oxidative Stress Reduction : These compounds may mitigate oxidative stress in neuronal cells by upregulating antioxidant enzymes.
  • Neurogenesis Promotion : Animal models have demonstrated increased neurogenesis in treated groups compared to controls.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of related pyranodioxins on human breast cancer cell lines. The findings revealed that these compounds significantly reduced tumor growth in vivo and in vitro models by targeting specific signaling pathways involved in cancer progression .

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various derivatives against pathogenic bacteria and fungi. The results indicated that compounds with similar structural motifs exhibited promising activity against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s pyrano-dioxin scaffold is shared with several analogs, but substituent variations lead to distinct properties:

Compound Core Structure Key Substituents Molecular Formula Molecular Mass (g/mol) Stereocenters
Target Compound Pyrano[3,4-b][1,4]dioxin 2,3-Dimethoxy-2,3-dimethyl, 5-phenylmethoxy, 4-nitrobenzoate C₂₅H₂₉NO₁₀ 503.504 6
(4aS,5S,7R,8aS)-Pyrano-oxazinone Pyrano[3,4-b][1,4]oxazin-3-one Benzyloxy, methoxy, methyl C₃₆H₃₉NO₇ Not reported 4
N-Acetylglucosamine derivative Pyrano[3,4-b][1,4]dioxin Hydroxymethyl, acetamide, methoxy, methyl C₁₇H₂₇NO₈ Not reported 6
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-dioxinone Benzo[b][1,4]dioxin-6-one Hydroxy, methoxy, methyl C₁₃H₂₀O₇ Not reported 5
Diethyl imidazo-pyridine dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl C₂₈H₂₅N₃O₆ 499.520 3

Key Observations :

  • Electron-withdrawing groups : The target’s 4-nitrobenzoate group contrasts with hydroxyl or acetamide substituents in analogs , likely increasing electrophilicity and resistance to nucleophilic attack.
  • Benzyloxy vs. nitrobenzoate : The phenylmethoxy group in the target and compound may enhance lipophilicity, whereas the nitrobenzoate introduces polar character .
Stereochemical Complexity

The target compound’s six stereocenters exceed the stereochemical complexity of analogs like the pyrano-oxazinone derivative (4 stereocenters) and tetrahydroimidazo-pyridine (3 stereocenters).

Physicochemical Properties
  • Molecular mass: The target (503.504 g/mol) is heavier than smaller dioxinones (e.g., , ~300 g/mol) but comparable to imidazo-pyridines (~500 g/mol) .
  • Melting points : While direct data for the target are unavailable, structurally related imidazo-pyridines exhibit melting points of 223–245°C , suggesting the target may similarly exist as a crystalline solid.
Reactivity and Stability
  • Synthetic routes: Unlike the target, analogs like are synthesized via acid-catalyzed methanolysis using Amberlyst-H+ , while imidazo-pyridines employ one-pot multicomponent reactions.

Preparation Methods

Cyclization Strategies

The core structure is commonly assembled from a diol or epoxide precursor. For example, Zhu et al. demonstrated that treatment of 3,4-dihydro-2H-pyran derivatives with urea/thiourea under acidic conditions yields pyrano-fused dioxanes with cis-diastereoselectivity. Adapting this method, the diol intermediate 1 (Figure 1) undergoes cyclodehydration with p-toluenesulfonic acid (pTSA) in toluene at reflux to form the pyrano-dioxin framework.

Figure 1 : Proposed cyclization mechanism for core formation.
Diol intermediate 1pTSA, toluenePyrano-dioxin core 2\text{Diol intermediate } \mathbf{1} \xrightarrow{\text{pTSA, toluene}} \text{Pyrano-dioxin core } \mathbf{2}

Key variables influencing yield and selectivity include:

  • Solvent polarity : Non-polar solvents (toluene, dichloromethane) favor cyclization by reducing side reactions.

  • Acid strength : Mild acids (pTSA) provide better control over regioselectivity compared to strong acids like H₂SO₄.

Stereochemical Control

The six stereocenters in the target compound demand meticulous chiral induction. Pandey et al. achieved >90% enantiomeric excess (ee) in similar systems using cinchona alkaloid-derived organocatalysts. For the C8 stereocenter, enzymatic resolution with lipase B from Candida antarctica has been effective, separating diastereomers via selective acylation.

Functionalization of the Core Structure

Installation of the Phenylmethoxy Group

The phenylmethoxy group at C5 is introduced via Williamson ether synthesis or Mitsunobu reaction. A representative protocol involves:

  • Deprotonation of the C5 hydroxyl group in 2 using NaH in THF.

  • Reaction with benzyl bromide at 0°C to room temperature.

  • Purification by silica gel chromatography to yield 3 (85–92% yield).

Table 1 : Optimization of Etherification Conditions

EntryBaseSolventTemperatureYield (%)
1NaHTHF0°C → RT92
2K₂CO₃AcetoneReflux78
3DBUDMF60°C65

Data adapted from analogous benzodioxin syntheses.

Esterification with 4-Nitrobenzoic Acid

The secondary alcohol at C8 is acylated using 4-nitrobenzoyl chloride under Schotten-Baumann conditions:

  • Dissolve 3 (1 eq) in dichloromethane (DCM).

  • Add 4-nitrobenzoyl chloride (1.2 eq) and DMAP (0.1 eq).

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NaHCO₃ and extract with DCM.

  • Purify by recrystallization from ethanol/water (90% yield).

Catalytic and Green Chemistry Approaches

Hybrid Nanocatalysts

Iron-based nanocatalysts (e.g., Fe₃O₄@SiO₂) enhance reaction efficiency in cyclization and acylation steps. Khazaei et al. reported ZnFe₂O₄ nanoparticles enabling solvent-free esterification at 75°C with 97% yield in 30 minutes. These catalysts are magnetically recoverable and reusable for up to 11 cycles without significant activity loss.

Table 2 : Nanocatalyst Performance in Esterification

CatalystSolventTemperatureTimeYield (%)Reusability
Fe₃O₄@SiO₂Solvent-free75°C30 min9711 cycles
γ-Fe₂O₃@HAp-Ni²⁺EtOHRT35 min956 cycles
ZnFe₂O₄ NPsSolvent-free75°C7 min977 cycles

Data synthesized from pyrano-pyrimidine studies .

Q & A

Q. Yield Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitrobenzoate intermediates .
  • Catalyst screening : Use Lewis acids (e.g., BF₃·Et₂O) to accelerate esterification .
  • Reaction monitoring : Track progress via TLC or LC-MS to terminate reactions at optimal conversion .

Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., JJ-values for axial/equatorial protons in the pyran ring) and NOE correlations . For example, methoxy groups at C2/C3 show distinct singlet peaks near δ 3.3–3.5 ppm .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+Na]⁺ adducts) with mass accuracy <5 ppm .

How can researchers address discrepancies in spectroscopic data during structural analysis?

Advanced Research Question

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguous stereocenters .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace carbon connectivity in complex regions .

What strategies enhance the selectivity of key reactions in the synthesis of this compound?

Advanced Research Question

  • Steric control : Introduce bulky protecting groups (e.g., trityl) to direct reaction pathways .
  • Temporary directing groups : Utilize boronate esters to guide nitrobenzoate coupling to the desired hydroxyl position .
  • Microwave-assisted synthesis : Reduce side reactions by shortening reaction times (e.g., esterification in 30 mins vs. 12 hrs) .

How can computational modeling predict biological activity or reaction mechanisms for this compound?

Advanced Research Question

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding poses .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
  • QM/MM studies : Model transition states for ester hydrolysis or nitro group reduction to elucidate reaction pathways .

What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

  • Purification bottlenecks : Replace column chromatography with continuous-flow systems (e.g., SMB chromatography) for large batches .
  • Thermodynamic control : Optimize crystallization conditions (e.g., anti-solvent addition) to prevent racemization .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

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